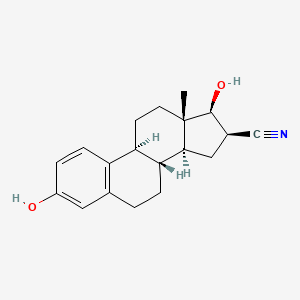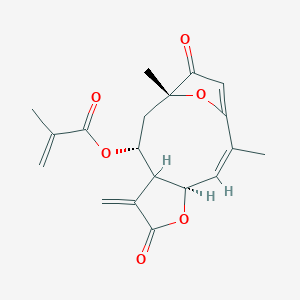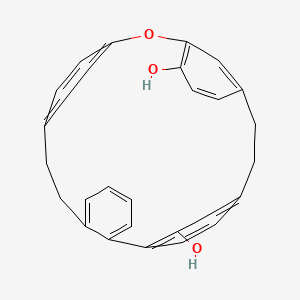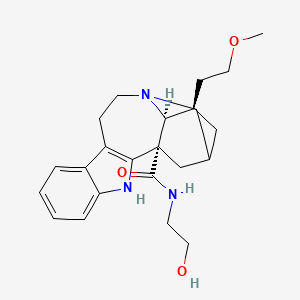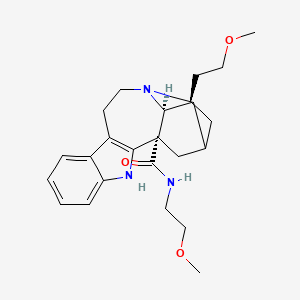
15-Isobutyrylmiguanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Isobutyrylmiguanin is a small molecular compound with the chemical formula C19H24O6. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of flavonoid and has been investigated for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-isobutyrylmiguanin involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the esterification of miguanin with isobutyric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
15-Isobutyrylmiguanin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as colitis and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 15-isobutyrylmiguanin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor NF-kappa-B (NFKB), a key regulator of inflammation and immune responses . By inhibiting NFKB, this compound can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition is achieved through the binding of the compound to the NFKB complex, preventing its activation and subsequent translocation to the nucleus.
Comparison with Similar Compounds
15-Isobutyrylmiguanin can be compared with other similar compounds, such as:
Miguanin: The parent compound from which this compound is derived. It lacks the isobutyryl group and has different chemical properties and biological activities.
Flavonoid Derivatives: Compounds structurally related to flavonoids, which share similar chemical backbones but differ in their substituent groups. These derivatives may have varying degrees of biological activity and therapeutic potential.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit NFKB and its potential therapeutic applications in treating inflammatory diseases and cancer make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(3aS,6E,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2,5-dioxo-4,8,9,11a-tetrahydro-3aH-cyclodeca[b]furan-10-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-11(2)18(22)24-10-13-5-4-6-14(9-20)16(21)8-15-12(3)19(23)25-17(15)7-13/h6-7,11,15,17,20H,3-5,8-10H2,1-2H3/b13-7-,14-6+/t15-,17+/m0/s1 |
InChI Key |
TXZUNEFLWSLHBF-UZBZFLIQSA-N |
Isomeric SMILES |
CC(C)C(=O)OC/C/1=C\[C@@H]2[C@@H](CC(=O)/C(=C/CC1)/CO)C(=C)C(=O)O2 |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2C(CC(=O)C(=CCC1)CO)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


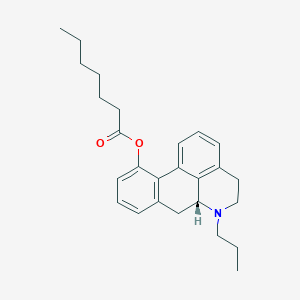
![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
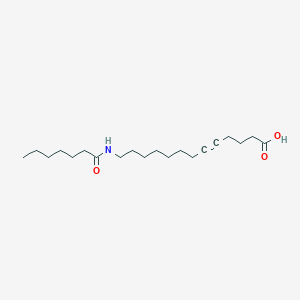
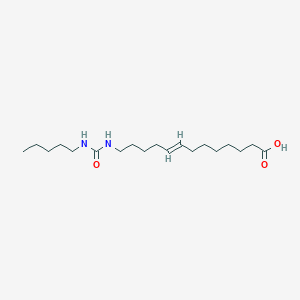
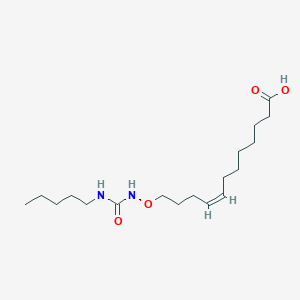
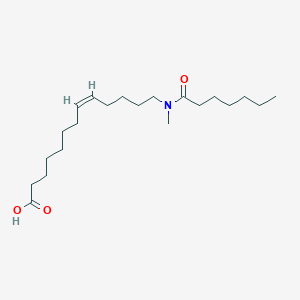
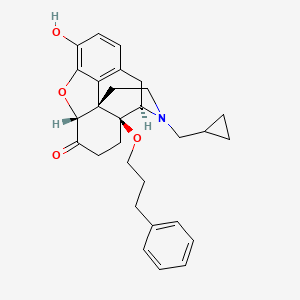
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
